4-amino-N-quinolin-8-ylbenzenesulfonamide

Beschreibung

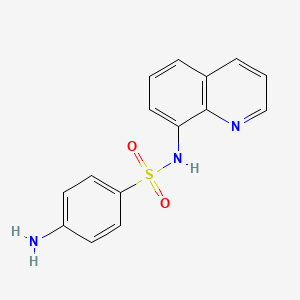

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEDETFZSIPJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353698 | |

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33757-63-0 | |

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Amino N Quinolin 8 Ylbenzenesulfonamide Analogs

Established Synthetic Pathways for the Core N-quinolin-8-ylbenzenesulfonamide Moiety

The fundamental structure of N-quinolin-8-ylbenzenesulfonamide serves as a crucial building block for the synthesis of more complex analogs, including the 4-amino derivative. The construction of this core moiety is typically achieved through reliable and efficient synthetic protocols.

A primary and widely employed method for the synthesis of the N-quinolin-8-ylbenzenesulfonamide scaffold is the sulfonylation of quinolin-8-amine with a suitable benzenesulfonyl chloride derivative. nih.govresearchgate.net This reaction, a classic example of a Schotten-Baumann reaction, involves the nucleophilic attack of the amino group of quinolin-8-amine on the electrophilic sulfur atom of the benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack. echemcom.comcbijournal.com

The general reaction scheme can be depicted as follows: Quinolin-8-amine + 4-R-Benzenesulfonyl chloride → N-(quinolin-8-yl)-4-R-benzenesulfonamide + HCl

Researchers have successfully synthesized a variety of N-quinolin-8-ylbenzenesulfonamide derivatives by employing differently substituted benzenesulfonyl chlorides. nih.gov For instance, the reaction of 8-aminoquinoline (B160924) with 4-nitrobenzenesulfonyl chloride in the presence of a base yields 4-nitro-N-(quinolin-8-yl)benzenesulfonamide, a key precursor for the synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide. nih.gov The choice of solvent for this reaction can vary, with pyridine often serving as both the base and the solvent. echemcom.com Other solvents such as acetone (B3395972) in the presence of pyridine have also been reported to be effective. researchgate.net

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| Quinolin-8-amine | 4-Nitrobenzenesulfonyl chloride | Pyridine | 4-Nitro-N-(quinolin-8-yl)benzenesulfonamide | nih.gov |

| Quinolin-8-amine | 4-Chlorobenzenesulfonyl chloride | Pyridine | 4-Chloro-N-(quinolin-8-yl)benzenesulfonamide | nih.gov |

| Quinolin-8-amine | 4-Methoxybenzenesulfonyl chloride | Pyridine | 4-Methoxy-N-(quinolin-8-yl)benzenesulfonamide | nih.gov |

The introduction of the benzenesulfonamide (B165840) scaffold is a fundamental step in the synthesis of a vast array of compounds with significant biological activities. researchgate.net Beyond the direct sulfonylation of amines, other general strategies exist for the construction of this important functional group. One common approach involves the use of a Sandmeyer-type reaction, where an aniline (B41778) derivative is diazotized and subsequently treated with sulfur dioxide in the presence of a copper catalyst to generate the corresponding benzenesulfonyl chloride. This intermediate can then be reacted with an amine to form the desired sulfonamide. nih.gov

Another versatile method for the synthesis of sulfonamides involves the reaction of thiols with an oxidizing chlorinating system to generate sulfonyl chlorides in situ, which can then be reacted with amines. cbijournal.com This one-pot procedure offers an efficient alternative to the isolation of the often-unstable sulfonyl chloride intermediates. Furthermore, the development of novel catalytic systems, including the use of transition metal fluorides on solid supports, has provided milder and more efficient routes for the synthesis of sulfonamides. researchgate.net These methods often offer advantages in terms of yield, purity, and environmental impact.

Approaches for Regioselective Amination and Subsequent Functionalization of the Benzenesulfonamide Ring

To synthesize this compound and its derivatives, regioselective introduction of an amino group onto the benzenesulfonamide ring is a critical step. This is typically followed by further functionalization to create a diverse library of compounds.

A well-established and highly effective method for the synthesis of amino-substituted benzenesulfonamides is the reduction of the corresponding nitro precursors. nih.gov The synthesis of this compound, for example, is readily achieved by the reduction of 4-nitro-N-(quinolin-8-yl)benzenesulfonamide. This reduction can be accomplished using a variety of reducing agents and conditions.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Another widely used method is the use of metal-acid systems, such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid. nih.gov For instance, the nitro group of a benzenesulfonamide-containing phenylalanine derivative was successfully reduced using tin(II) chloride under reflux conditions. nih.gov The choice of the reducing agent and reaction conditions is often dictated by the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions.

| Nitro Precursor | Reducing Agent | Product | Reference |

| 4-Nitro-N-(quinolin-8-yl)benzenesulfonamide | SnCl2/HCl | 4-Amino-N-(quinolin-8-yl)benzenesulfonamide | nih.govnih.gov |

| Substituted 2-nitrobenzenesulfonamide | H2, Pd/C | Substituted 2-aminobenzenesulfonamide | acs.org |

The primary amino group of this compound provides a versatile handle for further structural diversification through various chemical transformations, most notably amide bond formation and alkylation. These derivatization strategies allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Amide Bond Formation: The reaction of the amino group with carboxylic acids or their activated derivatives is a common strategy to form amide bonds. nih.govluxembourg-bio.com This can be achieved using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. semanticscholar.org For example, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were synthesized by coupling the corresponding carboxylic acid with various amines using EDCI and HOBt. semanticscholar.org Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester, prior to reaction with the amine.

Alkylation: The amino group can also be functionalized through alkylation reactions with alkyl halides or other alkylating agents. researchgate.net These reactions are typically carried out in the presence of a base to deprotonate the amine and enhance its nucleophilicity. The choice of the alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl or substituted alkyl groups. For instance, the enantioselective alkylation of amino acid derivatives has been achieved using unactivated olefins in the presence of a nickel catalyst. thieme-connect.de

Design and Synthesis of Hybrid Structures and Metal Complexes Derived from the Quinoline-Sulfonamide Scaffold

The quinoline-sulfonamide scaffold has proven to be a valuable platform for the design and synthesis of more complex molecular architectures, including hybrid structures and metal complexes. researchgate.netfrontiersin.org These advanced derivatives often exhibit unique properties and functionalities arising from the combination of the quinoline-sulfonamide moiety with other chemical entities.

The synthesis of hybrid molecules often involves the covalent linkage of the quinoline-sulfonamide scaffold to another pharmacologically active moiety. This can be achieved through standard organic reactions, such as amide bond formation or click chemistry, to create a single molecule with dual or synergistic activities. For example, quinoline-oxadiazole hybrids have been synthesized as a novel class of compounds. frontiersin.org

Furthermore, the quinoline-sulfonamide scaffold, particularly with the 8-aminoquinoline core, possesses excellent metal-chelating properties. nih.gov The nitrogen atoms of the quinoline (B57606) ring and the sulfonamide group can coordinate with a variety of metal ions to form stable complexes. researchgate.netjmchemsci.com The synthesis of these metal complexes typically involves the reaction of the quinoline-sulfonamide ligand with a metal salt, such as a metal acetate (B1210297) or chloride, in a suitable solvent. nih.gov Two new series of hybrid quinoline-sulfonamide complexes with Zn(II), Cu(II), Co(II), and Cd(II) have been designed and synthesized, involving an initial acylation of aminoquinoline followed by complexation with the respective metal salt. nih.gov The resulting metal complexes often exhibit distinct geometries and electronic properties compared to the parent ligand. researchgate.net

| Quinoline-Sulfonamide Ligand | Metal Salt | Metal Complex | Reference |

| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide | Zinc(II) chloride | [Zn(N-(quinolin-8-yl)-4-chlorobenzenesulfonamide)2] | nih.govresearchgate.net |

| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide | Copper(II) acetate | [Cu(N-(quinolin-8-yl)-4-chlorobenzenesulfonamide)2] | nih.govresearchgate.net |

| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide | Cobalt(II) acetate | [Co(N-(quinolin-8-yl)-4-chlorobenzenesulfonamide)2] | nih.govresearchgate.net |

| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide | Cadmium(II) acetate | [Cd(N-(quinolin-8-yl)-4-chlorobenzenesulfonamide)2] | nih.govresearchgate.net |

Molecular Hybridization Concepts Incorporating Additional Pharmacophores (e.g., Pyrazole (B372694), Pyrazoline)

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single new molecule. acs.orgnih.gov This approach aims to create hybrid compounds with potentially improved affinity, enhanced efficacy, or a novel mechanism of action compared to the parent molecules. acs.org For quinoline-sulfonamide scaffolds, hybridization with other heterocyclic systems like pyrazole and pyrazoline has been a key area of investigation. acs.orgnih.gov

One prominent synthetic route involves a multi-step process beginning with the synthesis of chalcone (B49325) derivatives. For instance, 1-(7-chloroquinolin-4-yl)-3-(thiophen/furan-2-yl)-1H-pyrazole-4-carbaldehyde chalcones can be synthesized and subsequently reacted with 4-hydrazinylbenzenesulfonamide. acs.orgnih.gov This reaction, typically conducted in ethanol (B145695) with a catalytic amount of concentrated HCl, yields novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives. acs.orgnih.gov

The successful formation of the pyrazoline ring in these hybrids is confirmed through spectroscopic methods. In ¹³C NMR spectra, a characteristic signal for the methylene (B1212753) group (C4) of the pyrazoline ring appears around 55.4 to 56.1 ppm. acs.org

This hybridization strategy has been employed to develop compounds with potential antitubercular activity. By incorporating pyrazole, pyrazoline, quinoline, and sulfonamide pharmacophores into a single molecular entity, researchers aim to enhance lipophilicity and overcome drug resistance. acs.orgnih.gov Several compounds from these series have shown potent activity against Mycobacterium tuberculosis H₃₇Rv strains. acs.org For example, compound 9g (as designated in the study) demonstrated significant antitubercular activity with a minimum inhibitory concentration (MIC) of 10.2 μg/mL and a 99% inhibition rate. nih.gov

Table 1: Antitubercular Activity of Selected Quinoline-Sulfonamide-Pyrazoline Hybrids Data sourced from a study on novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives. acs.orgnih.gov

| Compound ID | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 9g | 10.2 | 99 |

| 9h | 11.5 | 98 |

| 9i | 12.3 | 97 |

| 9j | 13.1 | 96 |

| 9m | 15.6 | 94 |

| 9n | 16.4 | 92 |

Synthesis and Characterization of Quinoline-Sulfonamide Metal Complexes and Oxinates

The quinoline-sulfonamide scaffold can act as a bidentate ligand, coordinating with various metal ions to form stable complexes. This derivatization strategy has been explored to generate new materials with unique chemical properties and biological activities. nih.govresearchgate.net

The synthesis of these metal complexes is typically a straightforward two-step process. nih.gov

Ligand Synthesis : The first step involves the acylation of 8-aminoquinoline with a substituted benzenesulfonyl chloride (such as 4-chlorobenzenesulfonyl chloride) in the presence of a base like pyridine. This reaction yields the corresponding N-(quinolin-8-yl)benzenesulfonamide ligand. nih.gov

Complexation : The synthesized ligand is then complexed with a metal salt. This is often achieved by reacting the ligand with metal acetates (e.g., Cu²⁺, Co²⁺, Cd²⁺) or metal chlorides (e.g., Zn²⁺). nih.gov

The resulting metal complexes are characterized using a suite of analytical techniques:

Spectroscopy : FTIR and NMR spectroscopy are used to confirm the structure of the complexes. nih.govresearchgate.net

X-ray Diffraction : Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and coordination geometry. nih.govresearchgate.net For example, a zinc (II) complex with a 4-chloro-N-(quinolin-8-yl)benzenesulfonamide ligand was found to crystallize in the monoclinic P2₁/n space group. researchgate.net In this complex, the sulfonamide acts as a bidentate ligand, coordinating to the zinc ion through the quinoline nitrogen (Zn-Nquinoline) and a sulfonamide nitrogen (Zn-Nsulfonamide), resulting in a distorted tetrahedral geometry around the metal center. researchgate.net

Table 2: Crystallographic Data for [Zn(N-(quinolin-8-yl)-4-chloro-benzenesulfonamide)] Complex Data from X-ray characterization of quinoline sulfonamide-metal complexes. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (nm) | 1.21602(5) |

| b (nm) | 1.55478(5) |

| c (nm) | 1.61786(6) |

| β (°) | 106.007(2) |

| Coordination | Tetrahedral (distorted) |

These quinoline-sulfonamide metal complexes have demonstrated promising antimicrobial activity. nih.govresearchgate.net

Linker Elongation and Modification Approaches for Activity Optimization

Modifying the linker that connects the quinoline and benzenesulfonamide moieties is another key strategy for optimizing biological activity. Linker elongation or alteration can change the molecule's conformation, flexibility, and ability to interact with biological targets. nih.govnih.gov

A notable example of this approach is the replacement of an amino (-NH-) linker with a hydrazide (-CONHNH-) linker in a series of quinoline-based benzenesulfonamides designed as carbonic anhydrase inhibitors. nih.govnih.gov This "linker elongation approach" was adopted to explore how increasing the distance and chemical nature of the linkage would affect inhibitory potency against various human carbonic anhydrase (hCA) isoforms. nih.gov

The research findings indicated that the effect of linker elongation was highly dependent on the specific isoform being targeted. nih.gov

hCA I Inhibition : The incorporation of a hydrazide linker in compound 16 (Kᵢ = 81.4 nM) led to a slight improvement in inhibitory activity against hCA I compared to its amino-linked analogue 13b (Kᵢ = 92.1 nM). nih.gov

hCA IX Inhibition : In contrast, for the cancer-associated isoform hCA IX, the linker elongation was detrimental to activity. The anilino-linked derivative 13b (Kᵢ = 5.5 nM) was significantly more potent than the hydrazido derivative 16 (Kᵢ = 21.7 nM). nih.gov

These results underscore the importance of the linker's structure in defining the molecule's interaction with the target enzyme's active site. The shorter, more rigid amino linker in this case provided a more optimal orientation for binding to hCA IX, while the longer, more flexible hydrazide linker was slightly better tolerated by hCA I but disrupted the key interactions required for potent hCA IX inhibition. nih.gov

Table 3: Effect of Linker Modification on Carbonic Anhydrase Inhibition (Kᵢ, nM) Data from a study on quinoline-based sulfonamides as carbonic anhydrase inhibitors. nih.gov

| Compound ID | Linker Type | hCA I Inhibition (Kᵢ, nM) | hCA IX Inhibition (Kᵢ, nM) |

|---|---|---|---|

| 13b | Amino (-NH-) | 92.1 | 5.5 |

Molecular Target Identification and Elucidation of Biochemical Mechanisms

Enzyme Inhibition and Modulatory Actions of Quinoline-Sulfonamide Derivatives

Quinoline-based sulfonamides have demonstrated significant activity as both enzyme inhibitors and modulators, highlighting their versatility as therapeutic candidates. Their interactions with carbonic anhydrase and pyruvate (B1213749) kinase M2 are of particular interest.

A series of quinoline-based benzenesulfonamides (QBS) have been developed and investigated for their inhibitory action against several human carbonic anhydrase (hCA) isoforms, namely hCA I, II, IX, and XII. nih.govnih.gov These enzymes are involved in various physiological and pathological processes, including pH homeostasis and tumorigenicity. nih.gov

The cytosolic isoform hCA I is inhibited by quinoline-based sulfonamides with inhibition constants (KIs) ranging from nanomolar to micromolar concentrations. nih.gov Specifically, para-sulfonamide analogues have been found to be effective hCA I inhibitors with two-digit nanomolar inhibition constants. nih.gov

The tumor-associated hCA IX isoform is potently to moderately inhibited by these compounds, with some derivatives showing excellent single-digit nanomolar inhibitory activity. nih.gov Similarly, the cancer-related hCA XII isoform is also potently inhibited by the newly prepared quinoline-based sulfonamides. nih.gov Grafting the sulfamoyl group at the para-position of the anilino moiety has been shown to achieve the best hCA XII inhibitory action. nih.gov

| Compound Series | hCA I (KI) | hCA IX (KI) | hCA XII (KI) |

|---|---|---|---|

| para-sulphonamide derivatives (13a–c) | 78.4, 92.1, 55.4 nM | 25.8, 5.5, 18.6 nM | 9.8, 13.2, 8.7 nM |

| meta-sulphonamide derivative (11c) | Data not specified | 8.4 nM | Data not specified |

The inhibitory action of sulfonamides against carbonic anhydrases is primarily attributed to the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. nih.govnih.gov Primary sulfonamides bind with high affinity by forming a coordination bond between the negatively charged amino group and the zinc ion. nih.gov This interaction is further stabilized by hydrogen bonds and hydrophobic contacts within the active site. nih.gov

The sulfonamide moiety acts as a zinc anchoring group, and its position on the quinoline (B57606) scaffold is crucial for inhibitory activity. nih.govnih.gov Molecular docking studies have been employed to understand and justify the observed inhibitory actions of these compounds. nih.govnih.gov These studies reveal that the deprotonated sulfonamide nitrogen atom coordinates with the Zn(II) ion, and a hydrogen bond with the hydroxyl group of Thr199 further stabilizes this interaction. nih.gov

The development of isoform-selective carbonic anhydrase inhibitors is a key goal to minimize off-target effects and improve therapeutic outcomes. nih.gov Quinoline-based sulfonamides have shown promising selectivity profiles. For instance, para-sulfonamide derivatives display potent inhibition of the cancer-related isoforms hCA IX and hCA XII while showing varied activity against the cytosolic hCA I and II isoforms. nih.govnih.gov This selectivity is crucial for targeting tumor-associated CAs while sparing the ubiquitous isoforms, potentially leading to drugs with fewer side effects. researchgate.net The selectivity index of these compounds reveals a favorable profile for targeting hCA IX over other isoforms. mdpi.com

Pyruvate Kinase M2 (PKM2) Modulation

Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is highly expressed in many human tumors and plays a critical role in cancer metabolism and cell proliferation. nih.govnih.gov It is considered an attractive therapeutic target for modulating tumor metabolism. nih.govnih.gov Quinoline sulfonamide derivatives have been identified as modulators of PKM2, capable of shifting the enzyme between its highly active and less active states. nih.govnih.gov

Molecular docking and molecular dynamics techniques have been instrumental in the design of 8-quinolinesulfonamide derivatives as PKM2 modulators. nih.govnih.gov In silico studies identified a potent modulator of the muscle isoform 2 of pyruvate kinase from a series of newly synthesized compounds. nih.govnih.gov These computational approaches allow for the prediction of binding affinities and the identification of key interactions between the quinoline-sulfonamide scaffold and the amino acid residues in the PKM2 active site. nih.govresearchgate.net

Mycobacterial DNA Gyrase B Inhibition (from related quinoline studies)

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. mdpi.com It is a validated target for antibacterial agents, including those effective against Mycobacterium tuberculosis (Mtb). mdpi.comnewtbdrugs.org The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). mdpi.comnih.gov The GyrA subunit is responsible for the DNA cleavage and re-ligation process, while the GyrB subunit possesses the ATPase activity that powers the supercoiling reaction. mdpi.comnih.gov

Numerous studies have explored quinoline derivatives as inhibitors of Mtb DNA gyrase. nih.govnih.govresearchgate.net While the well-known fluoroquinolones primarily target the GyrA subunit, other quinoline-based compounds have been designed to inhibit the GyrB subunit. mdpi.comnih.gov These inhibitors typically target the ATP-binding pocket on the GyrB subunit, acting as competitive inhibitors of ATP hydrolysis. mdpi.com By preventing the energy supply for the enzyme's function, these compounds effectively halt DNA replication, leading to bacterial death. mdpi.com The development of novel quinoline inhibitors targeting the GyrB subunit is a key strategy to combat drug-resistant tuberculosis, including strains resistant to fluoroquinolones. newtbdrugs.org

Other Enzymatic Targets (e.g., Azo Reductase in related compounds)

The chemical structure of 4-amino-N-quinolin-8-ylbenzenesulfonamide contains a sulfonamide group, which is a key pharmacophore in a major class of antimicrobial drugs. nih.gov

Azo Reductase: In related compounds where the sulfonamide is linked via an azo bond (–N=N–), the enzyme azo reductase becomes a relevant target. Azo reductases, produced by various bacteria including those in the human colon, can cleave the azo bond. prgscience.com This mechanism is often exploited in the design of prodrugs. An azo-linked sulfonamide can pass through the upper gastrointestinal tract intact and, upon reaching the colon, be cleaved by bacterial azo reductases to release the active sulfonamide drug locally. prgscience.com

Dihydropteroate Synthetase (DHPS): The classic antibacterial mechanism of sulfonamides involves the inhibition of the enzyme dihydropteroate synthetase. nih.govyoutube.com This enzyme is crucial in the bacterial folic acid synthesis pathway. Sulfonamides act as competitive inhibitors because they are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA). youtube.com By blocking this pathway, they prevent the synthesis of tetrahydrofolate, a cofactor essential for producing DNA, RNA, and proteins, thereby arresting bacterial growth. youtube.com

Modulation of Intracellular Signaling Pathways by Quinoline-Sulfonamide Conjugates

Beyond direct enzyme inhibition, quinoline-sulfonamide compounds can modulate complex intracellular signaling networks that regulate gene expression and cellular responses.

Nuclear Factor Kappa B (NFκB) Pathway Down-Regulation

The Nuclear Factor Kappa B (NFκB) family of transcription factors are critical regulators of immune and inflammatory responses, cell survival, and proliferation. nih.govnih.gov Dysregulation of the NFκB pathway is associated with various chronic inflammatory diseases and cancers. nih.gov A series of N-(quinolin-8-yl)benzenesulfonamides, the parent class for this compound, has been identified as potent suppressors of the NFκB pathway. nih.gov

The canonical NFκB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govnih.gov Upon stimulation by signals like tumor necrosis factor-alpha (TNFα), the IκB kinase (IKK) complex phosphorylates IκBα. nih.gov This phosphorylation marks IκBα for degradation, freeing the NFκB dimer (most commonly p50/p65) to translocate into the nucleus and activate the transcription of target genes. nih.govnih.gov

N-(quinolin-8-yl)benzenesulfonamides have been shown to disrupt this cascade, with some analogs exhibiting potency in the sub-micromolar range. nih.gov The inhibitory activity was confirmed through two distinct high-throughput screening assays: nih.gov

IκBα Stabilization Assay: This assay, performed in a lymphoma cell line with constitutively high NFκB activity, identified compounds that could stabilize the IκBα protein, preventing its degradation and thus keeping NFκB sequestered in the cytoplasm. nih.gov

NFκB Translocation Assay: Using endothelial cells stimulated with TNFα, this screen identified compounds that prevented the movement of NFκB from the cytoplasm into the nucleus. nih.gov

The identification of the N-(quinolin-8-yl)benzenesulfonamide scaffold in both screens suggests that these compounds act on a common, central point within the NFκB signaling pathway, upstream of NFκB nuclear translocation. nih.gov

Table 1: Activity of N-(quinolin-8-yl)benzenesulfonamide Analogs in NFκB Pathway Assays

| Assay Type | Cell Line | Stimulation | Endpoint Measured | Potency Range |

|---|---|---|---|---|

| IκBα Stabilization | OCI-Ly3 (Lymphoma) | Constitutive Activity | IκBα Levels | As low as 0.6 µM |

| NFκB Translocation | HUVEC (Endothelial) | TNFα | NFκB Nuclear Localization | Effective Inhibition |

Data sourced from studies on N-(quinolin-8-yl)benzenesulfonamide series. nih.gov

Apoptosis Induction in Cellular Models

The compound this compound and its structural analogs have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for anticancer therapies. Studies on the closely related analog, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), have demonstrated its efficacy as a cytotoxic agent that triggers cell cycle arrest and subsequent apoptosis nih.gov. Long-term treatment with QBS leads to hallmark characteristics of apoptosis, including DNA fragmentation, the release of cytochrome C from mitochondria, and cleavage of Poly (ADP-ribose) polymerase (PARP) nih.gov.

In the early stages of apoptosis, a significant alteration occurs at the cell surface involving the translocation of phosphatidylserine (B164497) (PS) from the inner leaflet of the plasma membrane to the outer layer nih.gov. This exposure of PS on the cell's exterior serves as a critical "eat-me" signal, facilitating recognition and engulfment by phagocytic cells mdpi.comfrontiersin.org. The process is driven by enzymes known as scramblases, which are activated by caspases during the apoptotic cascade nih.gov.

While direct studies analyzing phosphatidylserine translocation specifically for this compound are not prominently available, the established pro-apoptotic activity of its analogs strongly implies the activation of this pathway. The induction of a caspase-dependent apoptotic pathway by the 2-amino analog is a key indicator that events downstream of caspase activation, such as PS externalization, are highly likely to occur nih.govnih.gov. The standard method for detecting this phenomenon is the Annexin V assay, which utilizes the high affinity of the Annexin V protein for exposed phosphatidylserine nih.govmerckmillipore.com.

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases like caspase-3.

Research on 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) has shown that the apoptosis it induces is dependent on caspase activity. This was demonstrated in studies where the cytotoxic effects and apoptotic markers were blocked by the application of z-VAD-fmk, a broad-spectrum pan-caspase inhibitor nih.gov. This finding confirms that the compound's mechanism of action involves the activation of the caspase cascade to execute programmed cell death nih.gov. The cleavage of PARP, a known substrate for activated caspase-3, further substantiates the involvement of this critical executioner caspase nih.gov.

Table 1: Effect of Pan-Caspase Inhibitor on QBS-Induced Apoptosis

| Treatment Condition | Apoptotic Outcome | Implication |

| Jurkat T cells + QBS | DNA fragmentation, PARP cleavage, cell death | QBS is a potent inducer of apoptosis. |

| Jurkat T cells + QBS + z-VAD-fmk | Apoptosis is blocked | The apoptotic pathway is caspase-dependent. |

Data synthesized from findings on 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) nih.gov.

In addition to inducing apoptosis directly, many cytotoxic agents interfere with the cell cycle, a tightly regulated process that governs cell proliferation. The checkpoints within the cell cycle, particularly at the G1/S and G2/M transitions, are critical for maintaining genomic integrity.

Studies have revealed that 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) is a potent inducer of cell cycle arrest at the G2 phase nih.gov. Treatment of Jurkat T cells with QBS led to an accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with increased levels of cyclin B1 and phosphorylated cdc2, coupled with a reduction in the activity of the cdc2 kinase, a key regulator of the G2/M transition nih.gov. This disruption of the cell cycle prevents damaged cells from proceeding into mitosis and can ultimately trigger the apoptotic pathway.

Table 2: Molecular Indicators of G2/M Arrest Induced by QBS

| Molecular Marker | Observed Change Upon QBS Treatment | Role in Cell Cycle |

| Cyclin B1 Level | Increased | Key regulatory protein for G2/M transition. |

| Phosphorylated-cdc2 | Increased | Inactive form of the cdc2 kinase. |

| cdc2 Kinase Activity | Reduced | Essential for entry into mitosis. |

Data based on research on the structural analog 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) nih.gov.

Nucleic Acid and Protein Interaction Studies

DNA Interaction Mechanisms (e.g., Non-Intercalative Binding and Nuclease Activity)

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents, particularly in oncology. These interactions can occur through various modes, including intercalation between base pairs or binding to the grooves of the DNA helix (non-intercalative binding), and can lead to the inhibition of DNA replication and transcription or direct DNA damage merckmillipore.com.

Certain quinoline-derived sulfonamides, particularly when complexed with metal ions like Cu(II) and Ni(II), have demonstrated the ability to bind to and cleave DNA. For instance, complexes of N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide have been shown to possess significant nuclease activity, capable of cleaving DNA at relatively low concentrations nih.gov. This activity suggests that such compounds can induce DNA damage, a potent trigger for apoptosis. While some related 8-hydroxyquinoline derivatives have been shown to bind DNA via intercalation, non-intercalative binding in the minor groove is another established mechanism for DNA-targeting compounds nih.govmerckmillipore.commdpi.com.

The mechanism of DNA cleavage by many chemical nucleases involves the generation of reactive oxygen species (ROS). These highly reactive molecules, such as hydroxyl radicals (•OH) or superoxide anions (O₂⁻), can abstract hydrogen atoms from the deoxyribose sugar backbone or oxidize nucleobases, leading to single-strand or double-strand breaks in the DNA.

Studies on Cu(II) complexes of quinoline-derived sulfonamides have shown that their DNA cleavage activity is mediated by the production of ROS nih.gov. Similarly, the carcinogenic metabolite of 4-nitroquinoline 1-oxide, 4-hydroxyaminoquinoline 1-oxide, has been found to cleave DNA in the presence of Cu(II), a process inhibited by catalase, indicating the involvement of hydrogen peroxide and subsequent ROS generation nih.gov. This ROS-mediated DNA damage is a critical component of the cytotoxic mechanism, contributing to the induction of cell cycle arrest and apoptosis. The generation of ROS by 8-amino-quinoline derivatives has also been noted in other contexts, highlighting the redox potential of this chemical scaffold mdpi.com.

Serum Albumin Binding Investigations (e.g., Bovine Serum Albumin, BSA)

Spectroscopic techniques, including fluorescence and UV-Vis absorption spectroscopy, are commonly employed to investigate the binding mechanisms between small molecules and BSA biointerfaceresearch.com. The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, can be quenched upon binding with a ligand. This quenching can occur through either a dynamic (collisional) or static (formation of a ground-state complex) mechanism.

Studies on various quinoline derivatives have demonstrated their ability to bind to BSA, often resulting in a static quenching of the protein's fluorescence biointerfaceresearch.com. The binding process is typically spontaneous and can be driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces biointerfaceresearch.com. Molecular docking studies have further elucidated these interactions, often identifying specific binding sites within the subdomains of BSA biointerfaceresearch.com.

The binding affinity is quantified by the binding constant (Kb), with values in the range of 104 to 106 M-1 generally considered optimal for a drug candidate, ensuring efficient transport and subsequent release at the target site nih.gov. The number of binding sites (n) is also a key parameter, often found to be approximately one for many small molecule-BSA interactions nih.gov.

The thermodynamic parameters of the binding interaction, such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), provide further understanding of the binding forces. A negative ΔG indicates a spontaneous binding process. The signs of ΔH and ΔS can help to distinguish the primary driving forces of the interaction.

Table 1: Potential Binding Characteristics of this compound with Bovine Serum Albumin (BSA) based on related compounds.

| Parameter | Expected Observation/Value | Significance |

| Binding Mechanism | Static Quenching | Formation of a stable complex between the compound and BSA. |

| Binding Constant (Kb) | 104 - 106 M-1 | Indicates a moderate to strong binding affinity, suitable for transport and release. |

| Number of Binding Sites (n) | ~1 | Suggests a specific primary binding site on the BSA molecule. |

| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Negative ΔG | Spontaneous interaction. The signs of ΔH and ΔS would reveal the nature of the driving forces (e.g., hydrophobic, hydrogen bonding). |

It is important to note that these are expected characteristics based on the behavior of structurally similar compounds. Experimental verification through techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and molecular docking would be necessary to confirm the specific binding parameters for this compound.

DNA Methyltransferase (DNMT) Inhibition (from related benzamide structures)

DNA methyltransferases (DNMTs) are a family of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of a methyl group to DNA. Aberrant DNA methylation is a hallmark of various diseases, including cancer, making DNMTs attractive therapeutic targets nih.gov. The search for non-nucleoside DNMT inhibitors has led to the exploration of various chemical scaffolds, including those containing quinoline and sulfonamide moieties.

The compound this compound incorporates both a quinoline ring and a sulfonamide group, structural features present in known DNMT inhibitors. For instance, the quinoline-based compound SGI-1027 is a potent inhibitor of DNMT1, DNMT3A, and DNMT3B nih.govbiorxiv.org. The quinoline moiety in SGI-1027 is understood to be important for its interaction with the enzyme and its substrates nih.gov.

Similarly, certain sulfonamide derivatives have been identified as inhibitors of DNMTs. Structure-activity relationship (SAR) studies on various quinoline-based sulfonamides have been conducted to optimize their inhibitory activity against different enzymes, highlighting the importance of the substitution pattern on the quinoline and benzene (B151609) rings nih.govmdpi.com.

The mechanism of DNMT inhibition by non-nucleoside inhibitors can vary. Some inhibitors act as competitive inhibitors by binding to the DNA or the S-adenosyl-L-methionine (SAM) cofactor binding sites of the enzyme nih.gov. Others may function through allosteric modulation or by inducing the degradation of the DNMT enzyme nih.gov.

Table 2: Potential for DNMT Inhibition by this compound based on Structural Analogs.

| Structural Moiety | Relevance to DNMT Inhibition | Potential Mechanism of Action |

| Quinoline Ring | A key pharmacophore in known DNMT inhibitors like SGI-1027 nih.govbiorxiv.org. | May interact with the substrate or cofactor binding sites of the DNMT enzyme. |

| Sulfonamide Group | Present in various enzyme inhibitors, including some targeting DNMTs. | Could contribute to the binding affinity and selectivity towards specific DNMT isoforms. |

Given the presence of these key structural motifs, it is plausible that this compound could exhibit inhibitory activity against DNMTs. However, without direct experimental evidence from enzymatic assays, this remains a hypothesis based on the established activity of structurally related compounds. Further investigation through in vitro DNMT inhibition assays and cellular studies would be required to validate this potential and to elucidate the specific mechanism of action.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Systematic Exploration of Substituent Effects on Biological Activity of 4-amino-N-quinolin-8-ylbenzenesulfonamide Analogs

The biological activity of this compound is not static; it can be finely tuned by strategic chemical modifications at three key positions: the amino group, the quinoline (B57606) moiety, and the benzenesulfonamide (B165840) ring. The nature of the linker connecting these fragments also plays a crucial role.

Influence of Amino Group Position and Chemical Derivatization

Furthermore, derivatization of the amino group, such as through acetylation, can significantly modulate the compound's properties. N-acetylation can alter the electronic properties of the amino group, reducing its basicity and hydrogen bond donating capacity. This modification can impact the molecule's solubility, membrane permeability, and binding affinity for its biological target. While specific data on the N-acetylation of this compound is sparse, it is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.

| Modification | General Effect on Activity | Rationale |

| Positional Isomerism of Amino Group | para > meta > ortho (in related sulfonamides) | Optimal spatial orientation for target binding. |

| N-Acetylation | Modulated activity | Alters electronic properties, basicity, and hydrogen bonding capacity. |

Impact of Substitutions on the Quinoline Moiety

The quinoline ring serves as a versatile scaffold that can be decorated with various substituents to enhance biological activity. The nature and position of these substituents can influence the compound's lipophilicity, electronic distribution, and steric profile, all of which are critical for target recognition and binding.

Research on various quinoline derivatives has shown that the introduction of specific groups at different positions can have a profound impact on their therapeutic properties. For instance, in the context of anticancer agents, the presence of a hydroxyl or methoxy group at the 7-position of the quinoline ring has been shown to improve antitumor activity. nih.gov Similarly, substitutions at the 4-position can also enhance potency. nih.gov In the realm of antimalarial 4-aminoquinolines, electron-withdrawing groups at the 7-position have been found to influence the pKa of the quinoline ring nitrogen and the side chain, which in turn affects drug accumulation in the parasite's food vacuole. nih.gov

For quinoline-based sulfonamides targeting carbonic anhydrase, substitutions on the quinoline ring, including methyl, methoxy, chloro, and trifluoromethyl groups, have been explored. biointerfaceresearch.com These modifications are intended to achieve significant hydrophobic interactions within the binding sites of the target enzymes. biointerfaceresearch.com

| Quinoline Substituent | Position | Observed Effect |

| Methyl | 5 | Potent anticancer activity compared to C-6 substitution. |

| Methoxy | 7 | Improved antitumor activity. |

| Chloro | 7 | Influences pKa and antiplasmodial activity. |

| Trifluoromethyl | - | Explored for hydrophobic interactions. |

Role of Benzenesulfonamide Ring Modifications

The benzenesulfonamide ring is another key area for structural modification to optimize the biological activity of this compound analogs. The electronic nature and steric bulk of substituents on this ring can directly influence the acidity of the sulfonamide NH group, a critical feature for its interaction with many biological targets, particularly metalloenzymes like carbonic anhydrases.

Studies have shown that for quinoline-based sulfonamides, grafting the sulfamoyl functionality at the para-position of the benzenesulfonamide ring is generally more advantageous for inhibitory activity than ortho or meta-substitution. biointerfaceresearch.com The introduction of a methyl group at the C4 position of the benzenesulfonamide moiety has also been investigated, though in some cases, it slightly decreased inhibitory activity. biointerfaceresearch.com

The interaction between the sulfonamide moiety and other aromatic rings has also been a subject of study. Through-space NH–π interactions between the sulfonamide's NH group and an adjacent aromatic ring can stabilize the molecule's conformation and influence its acidity. nih.govcreative-biolabs.com This suggests that the introduction of aromatic substituents on the benzenesulfonamide ring could lead to favorable interactions within a target's binding site. While specific research on pyrrolyl substituents in this context is limited, the general principle of leveraging polar–π interactions is a valid strategy in drug design.

| Benzenesulfonamide Substituent | Position | General Influence on Activity |

| Sulfamoyl Group | para | Generally more advantageous for inhibitory activity. |

| Methyl Group | 4 | Can slightly decrease inhibitory activity in some cases. |

| Aromatic Substituents | - | Can stabilize conformation through NH–π interactions. |

Implications of Linker Modifications on Compound Efficacy

In various benzenesulfonamide derivatives, the use of different linkers, such as hydrazones, has been explored. The flexibility of the hydrazone linker has been shown to influence the inhibitory potency of these compounds. researchgate.netnih.gov The imine (N=C) group within the hydrazone linker is also noted for its role in biological transformations and its chemical stability. researchgate.netnih.gov By incorporating the linker into a more rigid heterocyclic ring system, such as a pyrazole (B372694), researchers have been able to fix the configuration and potentially enhance selectivity for specific enzyme isoforms. researchgate.net This highlights the importance of linker rigidity in controlling the compound's conformational freedom and, consequently, its binding affinity and selectivity.

| Linker Type | Key Feature | Impact on Efficacy |

| Hydrazone | Flexible | Influences inhibitory potency. |

| Rigidified Heterocycle (e.g., Pyrazole) | Fixed Configuration | Can enhance selectivity for specific targets. |

Correlations between Specific Structural Features and Distinct Target Engagement Profiles

The structural modifications discussed above directly translate to how these compounds interact with their biological targets. Molecular docking studies and experimental binding assays have revealed clear correlations between specific structural features and distinct target engagement profiles.

For instance, in the case of carbonic anhydrase inhibitors, the benzenesulfonamide moiety is a well-established zinc-binding group. The sulfonamide's primary amine (or a deprotonated nitrogen) coordinates with the zinc ion in the enzyme's active site. The quinoline portion of the molecule often extends into more hydrophobic regions of the binding pocket, and substituents on the quinoline ring can form additional favorable interactions, enhancing binding affinity and selectivity. biointerfaceresearch.com The preference for para-substitution on the benzenesulfonamide ring likely positions the quinoline moiety optimally within the active site to maximize these hydrophobic and other non-covalent interactions. biointerfaceresearch.com

In the context of other targets, such as kinases, the quinoline scaffold can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase's hinge region. The benzenesulfonamide portion can then extend into other pockets of the ATP-binding site, with substituents on this ring influencing selectivity for different kinases.

The nature of the linker also dictates the orientation of the two key pharmacophoric groups (quinoline and benzenesulfonamide) relative to each other, which is critical for simultaneously engaging with different sub-pockets of a target's binding site. A more rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity.

Development of Predictive Models for Biological Efficacy Based on SAR Data

The wealth of SAR data generated from systematic structural modifications provides the foundation for developing predictive models for biological efficacy. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For quinoline derivatives, various QSAR models have been developed to predict their activity against a range of biological targets, including bacteria, viruses, and cancer cells. researchgate.net These models utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features.

By analyzing a dataset of this compound analogs with known biological activities, a QSAR model could be constructed. This model could then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing the synthesis of compounds with the highest predicted potency. This in silico approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

The development of robust and validated QSAR models requires a diverse and high-quality dataset of compounds with a wide range of biological activities. As more SAR data for this compound and its analogs become available, the development of predictive models will become an increasingly valuable tool in the rational design of new and improved therapeutic agents based on this promising scaffold.

Broader Academic Implications and Future Research Trajectories

Rational Design Principles for Next-Generation Sulfonamide-Quinoline Bioactive Compounds

The development of future sulfonamide-quinoline compounds is increasingly guided by rational design principles, moving away from traditional trial-and-error screening. A cornerstone of this approach is the detailed analysis of structure-activity relationships (SAR), which examines how specific structural modifications influence a compound's biological activity. For instance, studies on various quinoline-sulfonamide derivatives have shown that the nature and position of substituents on both the quinoline (B57606) and benzene (B151609) rings can dramatically alter potency and selectivity against specific biological targets like enzymes or receptors. nih.gov

Computational methods are integral to this design process. Molecular docking, for example, allows researchers to simulate the interaction between a designed compound and its target protein at the molecular level. frontiersin.orgbcm.edu This in silico approach helps predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compound-target complex. nih.gov By analyzing these interactions, chemists can prioritize the synthesis of molecules with the highest predicted activity. For example, docking studies have been used to design 8-quinolinesulfonamide derivatives as potent modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. frontiersin.orgnih.gov

Another key strategy is bioisosteric replacement, where one functional group is replaced with another that has similar physical or chemical properties. In the context of sulfonamide-quinolines, the sulfonamide group itself can be considered a bioisostere of a carboxylic acid, offering advantages like improved metabolic stability and membrane permeability. nih.gov Further modifications, such as replacing a hydrogen atom with fluorine, can alter electronic properties and improve binding affinity without significantly changing the molecule's size. nih.gov These principles collectively enable a more targeted and efficient discovery of next-generation bioactive compounds.

Exploration of Multi-Targeting Approaches for Complex Biological Systems

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective. nih.gov The sulfonamide-quinoline scaffold is particularly well-suited for the design of multi-target-directed ligands (MTDLs), molecules designed to interact with multiple biological targets simultaneously. nih.gov This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. rsc.org

Recent research has focused on creating quinoline-sulfonamide hybrids that can dually inhibit key enzymes involved in Alzheimer's disease, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov Similarly, in oncology, these hybrids have been designed to inhibit multiple pathways crucial for cancer cell survival, such as carbonic anhydrases (CAs) IX and XII, which are involved in tumor acidification and proliferation. cetsa.orgmdpi.com The rationale is to combine the pharmacophores of two different inhibitors into a single molecule, thereby achieving a synergistic effect.

The design of these MTDLs involves linking the quinoline and sulfonamide moieties, often with various chemical linkers, to optimize their interaction with different target sites. rsc.org The flexibility and diverse chemical functionality of the 4-amino-N-quinolin-8-ylbenzenesulfonamide backbone make it an excellent starting point for developing such multi-targeting agents.

Integration of Advanced Omics Technologies for Systems-Level Mechanistic Understanding

To fully understand the biological impact of sulfonamide-quinoline compounds, researchers are moving beyond single-target analyses and embracing a systems-level perspective through "omics" technologies. These approaches, including proteomics, metabolomics, and genomics, provide a global view of the molecular changes within a cell or organism upon treatment with a compound. nih.gov

Proteomics can identify the direct targets and off-target effects of a drug candidate. frontlinegenomics.com A functional proteomics approach, for example, used affinity chromatography to screen quinoline drugs against the human purine-binding proteome, successfully identifying aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets. nih.gov This type of analysis is crucial for understanding a compound's mechanism of action and potential side effects. Chemical proteomics, in particular, uses chemical probes to capture and identify protein targets from complex biological samples, providing a powerful tool for target deconvolution. mdpi.com

Metabolomics , the study of all small-molecule metabolites in a biological system, can reveal how these compounds alter cellular metabolism. nih.govnih.gov By comparing the metabolic profiles of treated versus untreated cells, researchers can identify disrupted pathways, which can point to the compound's mechanism of action or mechanisms of drug resistance. drugtargetreview.commdpi.com For instance, alterations in amino acid or purine (B94841) metabolism have been linked to drug resistance in cancer cells. nih.gov

Integrating these omics datasets provides a comprehensive, systems-level view of a compound's effects, enabling a deeper understanding of its mechanism and helping to identify biomarkers for efficacy or toxicity. drugtargetreview.comnih.gov

Development of Novel Analytical Methodologies for Studying Compound-Target Interactions

Precisely characterizing the interaction between a compound and its biological target is fundamental to drug discovery. Beyond traditional enzymatic assays, several advanced analytical methodologies are being employed to study sulfonamide-quinoline derivatives.

Mass Spectrometry (MS)-based techniques offer high sensitivity for identifying protein targets and characterizing interactions. researchgate.net

Affinity Chromatography-MS: This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.govresearchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique monitors changes in a protein's conformation upon ligand binding. By measuring the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent, researchers can map the binding site and allosteric effects of a compound. nih.govmdpi.comyoutube.com

Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound engages its target within the complex environment of a living cell. The principle is that a protein becomes more thermally stable when its ligand is bound. By heating cells treated with a compound and measuring the amount of soluble protein remaining at different temperatures, researchers can confirm target engagement. nih.govrsc.orgbio-techne.comnih.gov

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics. It measures the association (k_on) and dissociation (k_off) rates of a compound binding to its target, which is immobilized on a sensor chip. This detailed kinetic information is often more predictive of a drug's in vivo efficacy than simple affinity measurements. nih.govmdpi.comnih.gov

These advanced methods provide a multi-faceted view of compound-target interactions, from initial identification to detailed kinetic and structural characterization within a physiological context.

Addressing Challenges in Specificity and Efficacy through Academic Innovation

A major challenge in developing new drugs is achieving high specificity for the intended target to maximize efficacy and minimize off-target side effects. Academic innovation is addressing this by developing novel chemical strategies and therapeutic concepts.

One approach is to enhance the specificity of the sulfonamide-quinoline scaffold through meticulous structural modification. By exploring the SAR, researchers can introduce functional groups that favor interaction with unique features of the target's binding site while disfavoring binding to related proteins. For example, in the development of selective carbonic anhydrase inhibitors, modifying the substitution pattern on the benzenesulfonamide (B165840) ring led to significant differences in inhibitory activity against various CA isoforms. cetsa.orgmdpi.com

Another innovative strategy is the creation of hybrid compounds that not only act on multiple targets but may also overcome drug resistance. rsc.org For instance, combining the sulfonamide-quinoline scaffold with another pharmacophore known to be effective against resistant bacterial strains can produce a synergistic effect, restoring activity where single agents fail. rsc.org The development of fragment-based drug discovery, where small chemical fragments with weak binding affinity are identified and then linked together to create a potent and selective lead compound, is another promising avenue. nih.gov

These academic pursuits, which combine synthetic chemistry, computational modeling, and advanced biological evaluation, are critical for overcoming the persistent challenges of drug discovery and translating the potential of scaffolds like this compound into effective therapeutics.

Q & A

Q. What are the established synthetic routes for 4-amino-N-quinolin-8-ylbenzenesulfonamide, and how is its structural integrity validated?

The compound is synthesized by reacting quinolin-8-amine with 4-acetamidobenzenesulfonyl chloride in pyridine with catalytic DMAP. Post-synthesis purification involves column chromatography and recrystallization. Structural validation employs IR spectroscopy (e.g., NH stretching at 3365 cm⁻¹, SO₂ asymmetric/symmetric vibrations at 1335/1170 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.50–8.84 ppm, NH signals at δ 9.79–10.24 ppm). Elemental analysis confirms stoichiometry (C: 59.71%, H: 4.30%, N: 12.29%) .

Q. What is the mechanistic role of the sulfonamide group in biological applications of this compound?

The sulfonamide group facilitates hydrogen bonding and electrostatic interactions with biological targets, such as zinc ions in fluorescent probes. This group enhances selectivity in metal ion detection by coordinating with Zn²⁺ via the sulfonyl oxygen and amine nitrogen, as demonstrated in 8-amidoquinoline derivatives .

Q. How can researchers optimize reaction yields during synthesis?

Key parameters include:

- Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts.

- Catalyst use : DMAP accelerates sulfonamide formation.

- Reaction time : Extended durations (e.g., 25 hours) improve yields to ~78% .

Advanced Research Questions

Q. How do structural modifications at the 4-amino and quinoline positions influence anticancer activity?

Modifications are assessed via quantitative structure-activity relationship (QSAR) studies. For example:

- Electron-withdrawing groups (e.g., -Cl at the quinoline core) enhance cytotoxicity by increasing electrophilicity.

- Hydrophobic substituents on the benzene ring improve membrane permeability.

Anticancer activity is validated through in vitro assays (e.g., MTT) against cancer cell lines, with IC₅₀ values correlated to substituent electronic properties .

Q. How can conflicting data on zinc-ion selectivity be resolved in fluorescence-based studies?

Contradictions arise from pH sensitivity and competing metal interactions. Methodological solutions include:

- pH control : Optimal Zn²⁺ binding occurs at pH 7.4 (physiological conditions).

- Competition experiments : Test selectivity against Ca²⁺, Mg²⁺, and Fe³⁺.

- Probe modification : Introduce steric hindrance (e.g., methyl groups) to reduce non-specific binding .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

Q. How should researchers design experiments to validate crystallinity and purity?

- XRPD : Confirm crystalline phases by matching experimental patterns with simulated data.

- Thermal analysis : Use TGA/DSC to identify decomposition temperatures and polymorphic transitions.

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Methodological Considerations

Q. What analytical techniques are critical for characterizing synthetic intermediates?

Q. How can researchers address discrepancies in spectroscopic data across studies?

- Standardization : Use deuterated solvents (e.g., DMSO-d₆) and internal references (e.g., TMS).

- Cross-validation : Compare NMR/IR data with computational simulations (e.g., DFT) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.